N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine
Description
Properties
IUPAC Name |
3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWIVHKZEWPBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzyloxy intermediate is then coupled with a phenylpropylamine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Diisopropylamine Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets, making it suitable for drug development. The compound's ability to modulate biological pathways has been explored in various studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The benzyloxy and carboxy groups may enhance this activity through specific interactions with cellular receptors or enzymes involved in cancer progression .
- Neuropharmacology : The compound's amine group suggests potential interactions with neurotransmitter systems. Studies on related compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels, which may also apply to this compound .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that yield the compound in good purity and yield. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and understanding the compound's properties.
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Two-step synthesis | 75 | NMR, X-ray diffraction |
| Direct synthesis | 60 | NMR, HPLC |
Case Study 1: Anticancer Properties
A study focused on the anticancer effects of structurally similar compounds indicated that modifications to the phenylpropyl chain could enhance cytotoxicity against specific cancer cell lines. The findings suggested that this compound could be further optimized for increased efficacy against tumors resistant to conventional therapies .
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective potential of related amines in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, hinting at a similar potential for this compound .
Mechanism of Action
The mechanism of action of N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical reactions and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural uniqueness lies in the benzyloxy-carboxy-phenyl substitution pattern and the diisopropylamine group. Below is a detailed comparison with analogs, focusing on substituents, synthesis, and applications.
N,N-Diisopropyl-3-(2-Methoxy-5-Methylphenyl)-3-Phenylpropanamide (CAS: 124937-97-9)
- Structural Differences :
- Replaces the benzyloxy-carboxy group with a methoxy-methylphenyl moiety.
- Substitutes the terminal amine with an amide group.
- Properties :
- Increased hydrophobicity due to the methyl group.
- Reduced hydrogen-bonding capacity compared to the carboxy group.
- Applications : Intermediate in tolterodine (a muscarinic receptor antagonist) synthesis .
3-(2-(Benzyloxy)-5-Bromophenyl)-N,N-Diisopropyl-3-Phenylpropan-1-Amine (CAS: 156755-27-0)
- Structural Differences :
- Bromine replaces the carboxy group at the 5-position.
- Properties :
- Higher molecular weight (480.48 g/mol) due to bromine.
- Enhanced electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Used in medicinal chemistry as a halogenated intermediate .
Racemic N,N-Diisopropyl-3-(2-Hydroxy-5-Methylphenyl)-3-Phenylpropanamine (CAS: 124936-74-9)
- Structural Differences :
- Hydroxy-methylphenyl replaces the benzyloxy-carboxy group.
- Lacks the benzyl protecting group and carboxylic acid.
- Synthesis :
- Applications : Key intermediate for tolterodine derivatives with improved safety profiles .
N,N-Diisopropyl[3-(2-Benzyloxy-5-Methylphenyl)-3-Phenylpropyl]amine
- Structural Differences :
- Methyl group replaces the carboxy group at the 5-position.
- Properties :
Research Findings and Functional Implications
- Benzyloxy vs. Methoxy : The benzyloxy group provides steric protection and modulates lipophilicity compared to methoxy analogs, influencing blood-brain barrier penetration .
- Synthetic Accessibility : The brominated analog’s synthesis leverages nucleophilic substitution (e.g., SN2 reactions with tetraethylammonium chloride), whereas the carboxy variant may require orthogonal protecting-group strategies .
Biological Activity
N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a diisopropyl amine group attached to a phenylpropyl chain, which includes a benzyloxy and carboxyphenyl substituent. This structural arrangement is believed to influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Receptor Modulation : It is hypothesized that the compound interacts with various neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Studies have shown that certain derivatives exhibit antibacterial properties, which may extend to this compound through structural similarities.
- Cytotoxic Effects : Preliminary data suggest potential cytotoxicity against cancer cell lines, indicating possible applications in oncology.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of structurally similar compounds, it was found that derivatives with similar functional groups exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives led to G2/M phase arrest in the cell cycle, suggesting potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing activity.
Q & A
Basic Research Questions
Q. What are common synthetic routes for N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine?
- Methodological Answer : The compound can be synthesized via catalytic coupling of diisopropylamine with substituted arylvinylbenzene intermediates. For example, reacting 1-methoxy-4-methyl-2-(1-phenyl-vinyl)-benzene with diisopropylamine in the presence of tributylphosphine and a catalyst precursor yields the target amine with 88% efficiency under optimized conditions . Key steps include nucleophilic substitution and purification via column chromatography.
Q. Which analytical techniques are standard for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while Mass Spectrometry (MS) with Electron Ionization (EI) at 70 eV provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), and elemental analysis (e.g., C, H, N content) confirms stoichiometric ratios .
Q. How is the compound’s stability assessed under varying pH conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Degradation products are monitored using reversed-phase HPLC coupled with tandem MS (LC-MS/MS). Hydrolysis at the benzyloxy or carboxy groups is a common degradation pathway, requiring pH-specific stabilization strategies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Employ a Plackett-Burman experimental design to screen variables (e.g., catalyst loading, temperature, solvent polarity). For instance, increasing the molar ratio of diisopropylamine to arylvinylbenzene (1:1.1) and using tetrahydrofuran (THF) as a solvent enhances yield to 88% . Advanced purification techniques, such as preparative HPLC with chiral columns, resolve enantiomeric impurities .
Q. What computational methods resolve contradictions in spectral data interpretation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies (FT-IR, FT-Raman) and NMR chemical shifts, which are cross-validated with experimental data. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions affecting spectral anomalies .
Q. How are trace impurities profiled and quantified in batch samples?
- Methodological Answer : Impurity profiling uses HPLC-MS with electrospray ionization (ESI) and collision-induced dissociation (CID). For example, diol acetate impurities (C18H20O3, m/z 284.35) are identified via fragmentation patterns and quantified against calibrated reference standards .
Q. What pharmacological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural similarity to Tolterodine derivatives suggests muscarinic receptor antagonism. In vitro assays (e.g., radioligand binding with [³H]-N-methylscopolamine) measure affinity for M1/M3 receptors. Molecular docking studies (AutoDock Vina) predict binding poses at receptor active sites .
Q. How is computational modeling applied to predict physicochemical properties?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models estimate logP (4.4), polar surface area (12 Ų), and solubility. Molecular dynamics simulations (AMBER force field) assess conformational stability in aqueous and lipid bilayers, guiding formulation design .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
